![molecular formula C15H19N3O8 B14136062 [(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate CAS No. 40632-06-2](/img/structure/B14136062.png)
[(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including acetamido, oxopyrimidinyl, acetyloxy, and hydroxymethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the oxopyrimidinyl moiety: This step involves the reaction of a suitable precursor with reagents such as acetic anhydride and a base to form the oxopyrimidinyl group.
Introduction of the acetamido group: This is achieved by reacting the intermediate with acetic anhydride and an amine under controlled conditions.
Formation of the acetyloxy group: This step involves the acetylation of a hydroxyl group using acetic anhydride in the presence of a catalyst.
Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
[(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The oxopyrimidinyl group can be reduced to form a dihydropyrimidinyl group.
Substitution: The acetamido group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include carboxylated derivatives, dihydropyrimidinyl derivatives, and substituted acetamido derivatives.
科学的研究の応用
[(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
[(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate can be compared with other similar compounds, such as:
[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate: This compound has an amino group instead of an acetamido group, which can lead to different chemical and biological properties.
[(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] acetate: This compound has a hydroxy group instead of an acetyloxy group, which can affect its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
40632-06-2 |
|---|---|
分子式 |
C15H19N3O8 |
分子量 |
369.33 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C15H19N3O8/c1-7(20)16-11-4-5-18(15(23)17-11)14-13(25-9(3)22)12(24-8(2)21)10(6-19)26-14/h4-5,10,12-14,19H,6H2,1-3H3,(H,16,17,20,23)/t10-,12-,13-,14-/m1/s1 |
InChIキー |
PWCGIZSEUGLASX-FMKGYKFTSA-N |
異性体SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



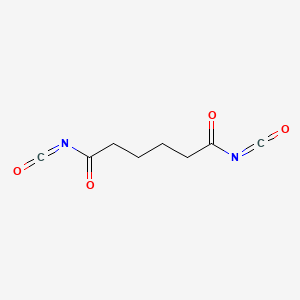


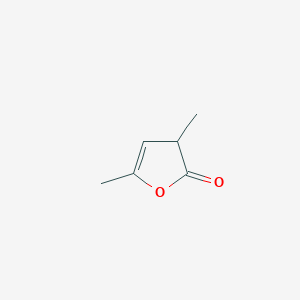
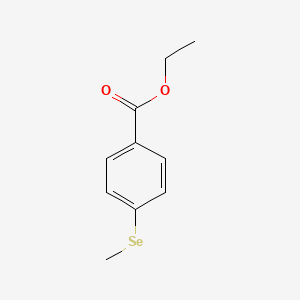

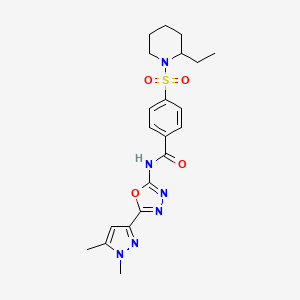
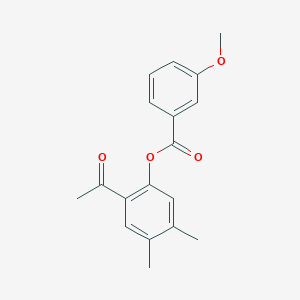
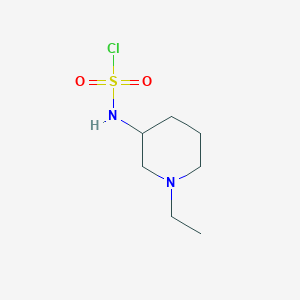
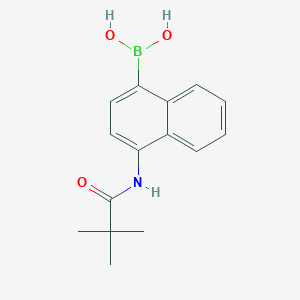
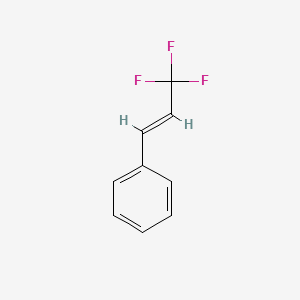
![2-(3-methylpyridin-4-yl)-1H-benzo[d]imidazole](/img/structure/B14136054.png)

